Cas no 1806840-20-9 (3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine)
3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine
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- Inchi: 1S/C6H2Br2F2N2O2/c7-2-1-3(12(13)14)11-5(4(2)8)6(9)10/h1,6H
- InChI Key: AJHZHFCRLCSFHA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C([N+](=O)[O-])N=C1C(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 3.1
- Topological Polar Surface Area: 58.7
3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072867-250mg |
3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine |
1806840-20-9 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029072867-500mg |
3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine |
1806840-20-9 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029072867-1g |
3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine |
1806840-20-9 | 97% | 1g |
$3,069.40 | 2022-03-31 |
3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine
Recent Advances in the Study of 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine (CAS: 1806840-20-9)
The compound 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine (CAS: 1806840-20-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its unique combination of bromine and fluorine substituents, along with the nitro group, makes it a valuable building block for the development of pharmacologically active molecules. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, which are being explored for their efficacy in treating various cancers and inflammatory diseases.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's ability to act as a potent inhibitor of specific protein kinases involved in cell proliferation. The study utilized advanced computational modeling techniques to predict the binding affinity of 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine derivatives with target proteins, followed by experimental validation using in vitro assays. The results showed promising inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range.
Another significant development involves the exploration of this compound's potential in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine exhibited notable activity against drug-resistant bacterial strains. The presence of both bromine and fluorine atoms in the molecule appears to enhance its ability to penetrate bacterial cell walls and disrupt essential metabolic pathways.
The compound's physicochemical properties have also been the subject of recent investigations. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and stability under various conditions. These studies have provided valuable insights into the compound's reactivity patterns, which are crucial for its further modification and optimization for pharmaceutical applications.
From a synthetic chemistry perspective, recent efforts have focused on developing more efficient and environmentally friendly methods for producing 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine. A team of researchers from leading pharmaceutical institutions has published a novel catalytic approach that significantly reduces the number of synthetic steps while improving overall yield. This advancement could facilitate larger-scale production of the compound for further biological evaluation.
Looking ahead, researchers are particularly excited about the potential of 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine in targeted drug delivery systems. Preliminary studies suggest that the compound's unique structure could be exploited to create prodrugs that release active pharmaceutical ingredients in response to specific biological triggers. This approach could potentially improve drug efficacy while minimizing side effects.
In conclusion, the growing body of research on 3,4-Dibromo-2-(difluoromethyl)-6-nitropyridine (CAS: 1806840-20-9) underscores its importance as a promising scaffold in medicinal chemistry. Its diverse biological activities, combined with its synthetic versatility, make it a valuable tool for drug discovery efforts. As research continues, we anticipate further breakthroughs that will expand our understanding of this compound's full potential in addressing unmet medical needs.
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